Cas no 1452184-05-2 (4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride)

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(tert-butyl)-3-fluorobenzene-1-sulfonyl chloride
- 4-(tert-Butyl)-3-fluorobenzenesulfonyl chloride
- 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride
- XKTPCKATYCBMAZ-UHFFFAOYSA-N
- DB-166629
- SCHEMBL15209819
- EN300-342204
- G75775
- 1452184-05-2
- 4-tert-butyl-3-fluorobenzenesulfonyl chloride
- 4-tert-butyl-3-fluorobenzene-1-sulfonylchloride
- GS3233
- 4-t-butyl-3-fluorobenzene-1-sulfonyl chloride
-
- MDL: MFCD28614904
- Inchi: 1S/C10H12ClFO2S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6H,1-3H3
- InChI Key: XKTPCKATYCBMAZ-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(C(C)(C)C)C(F)=C1
Computed Properties
- Exact Mass: 250.0230567g/mol
- Monoisotopic Mass: 250.0230567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 3.7
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342204-5g |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 5g |
$4349.0 | 2023-09-03 | |
Enamine | EN300-342204-0.1g |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 0.1g |
$518.0 | 2023-09-03 | |
Enamine | EN300-342204-0.5g |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 0.5g |
$1170.0 | 2023-09-03 | |
Enamine | EN300-342204-1.0g |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
TRC | B813275-2.5mg |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-342204-0.25g |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 0.25g |
$743.0 | 2023-09-03 | |
Enamine | EN300-342204-1g |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 1g |
$1500.0 | 2023-09-03 | |
Aaron | AR01BRR6-100mg |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 100mg |
$738.00 | 2025-02-09 | |
A2B Chem LLC | AW27702-500mg |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 500mg |
$1267.00 | 2024-04-20 | |
Aaron | AR01BRR6-250mg |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |
1452184-05-2 | 95% | 250mg |
$1047.00 | 2025-02-09 |
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride Related Literature
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
Additional information on 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride
Introduction to 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1452184-05-2)
4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1452184-05-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including a tert-butyl group and a fluorine substituent on a benzene ring, combined with a sulfonyl chloride functional group, make it a versatile building block for medicinal chemists.
The sulfonyl chloride moiety in this compound is particularly noteworthy due to its reactivity in forming sulfonamides, which are prevalent in many drugs. The presence of the fluorine atom introduces electronic and steric effects that can modulate the pharmacokinetic properties of the final drug candidates, such as metabolic stability and blood-brain barrier penetration. The tert-butyl group enhances lipophilicity and metabolic resistance, making it an attractive scaffold for drug development.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced binding affinity and selectivity in biological targets. A notable application of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is in the synthesis of kinase inhibitors, where the fluorine atom plays a critical role in improving potency and reducing off-target effects. For instance, studies have demonstrated its utility in developing inhibitors for tyrosine kinases, which are implicated in various cancers and inflammatory diseases.
Moreover, the compound has been explored in the development of novel antimicrobial agents. The combination of the sulfonyl chloride and fluorine substituents contributes to enhanced activity against resistant bacterial strains by interfering with essential enzymatic pathways. Recent publications highlight its role in synthesizing sulfonamide-based antibiotics that exhibit improved efficacy over traditional analogs.
The tert-butyl group also plays a significant role in modulating the pharmacokinetic profile of derived compounds. By increasing hydrophobicity, it aids in better membrane penetration, which is crucial for drugs targeting intracellular receptors. This feature has been leveraged in designing small-molecule modulators for G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes.
From an industrial perspective, the synthesis of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced catalytic methods and green chemistry principles have been increasingly employed to optimize these processes, reducing environmental impact while maintaining efficiency.
One of the most exciting applications of this compound is in the field of neurodegenerative disease research. Researchers have utilized derivatives of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride to develop potential treatments for Alzheimer's disease and Parkinson's disease. The fluorine atom's ability to enhance binding interactions with amyloid-beta plaques and alpha-synuclein aggregates has opened new avenues for therapeutic intervention.
In conclusion, 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1452184-05-2) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural attributes make it an invaluable tool for synthesizing biologically active molecules with enhanced potency and selectivity. As research continues to uncover new therapeutic targets, this compound is poised to play an even more significant role in drug discovery and development.
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